2-{4-[3-([1,1'-Biphenyl]-4-yl)-3-oxopropyl]phenoxy}ethyl acetate
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Overview
Description
2-{4-[3-([1,1’-Biphenyl]-4-yl)-3-oxopropyl]phenoxy}ethyl acetate is an organic compound that features a biphenyl group, a phenoxy group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[3-([1,1’-Biphenyl]-4-yl)-3-oxopropyl]phenoxy}ethyl acetate typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: The biphenyl group is acylated using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Nucleophilic Substitution: The acylated biphenyl is then reacted with a phenol derivative to form the phenoxy group.
Esterification: The final step involves the esterification of the phenoxy compound with acetic anhydride to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficiency and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
2-{4-[3-([1,1’-Biphenyl]-4-yl)-3-oxopropyl]phenoxy}ethyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the phenoxy or acetate groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-{4-[3-([1,1’-Biphenyl]-4-yl)-3-oxopropyl]phenoxy}ethyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{4-[3-([1,1’-Biphenyl]-4-yl)-3-oxopropyl]phenoxy}ethyl acetate involves its interaction with specific molecular targets. The biphenyl and phenoxy groups can interact with enzymes or receptors, modulating their activity. The acetate ester may also play a role in the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-Phenoxybiphenyl: Shares the biphenyl and phenoxy groups but lacks the acetate ester.
Biphenyl-4-carboxylic acid: Contains a carboxylic acid group instead of the acetate ester.
Phenyl acetate: Contains the acetate ester but lacks the biphenyl and phenoxy groups.
Uniqueness
2-{4-[3-([1,1’-Biphenyl]-4-yl)-3-oxopropyl]phenoxy}ethyl acetate is unique due to its combination of biphenyl, phenoxy, and acetate ester groups. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
CAS No. |
82408-97-7 |
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Molecular Formula |
C25H24O4 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
2-[4-[3-oxo-3-(4-phenylphenyl)propyl]phenoxy]ethyl acetate |
InChI |
InChI=1S/C25H24O4/c1-19(26)28-17-18-29-24-14-7-20(8-15-24)9-16-25(27)23-12-10-22(11-13-23)21-5-3-2-4-6-21/h2-8,10-15H,9,16-18H2,1H3 |
InChI Key |
FAVNNAAUXJJEQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCOC1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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